2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features a fluorophenoxy group and a piperidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-fluorophenol, 3-(2-methylpropanesulfonyl)piperidine, and ethanone derivatives.
Step-by-Step Synthesis:
Reaction Conditions: Typical reaction conditions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with reaction temperatures ranging from room temperature to 80°C.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to include continuous flow processes, which enhance the efficiency and scalability of the reactions. Catalysts and automated systems may also be employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, potentially altering the compound’s biological activity.
Substitution: The fluorophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic pathways and drug development.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its fluorophenoxy group may enhance the compound’s binding affinity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and functionalization can lead to the creation of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance the compound’s ability to penetrate biological membranes, while the piperidinyl ethanone moiety can interact with specific binding sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one: Bromine substitution instead of fluorine.
2-(2-Methylphenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one: Methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s pharmacokinetic profile, making it a valuable candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO4S/c1-13(2)12-24(21,22)14-6-5-9-19(10-14)17(20)11-23-16-8-4-3-7-15(16)18/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTYHABBLPHEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.